![molecular formula C9H7N3O2 B1611196 6-Nitroquinolin-2-amine CAS No. 49609-07-6](/img/structure/B1611196.png)
6-Nitroquinolin-2-amine
Overview
Description
6-Nitroquinolin-2-amine is a compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a derivative of quinoline, which is a heterocyclic aromatic compound that is widely used in the pharmaceutical industry. The nitro group present in 6-Nitroquinolin-2-amine makes it a highly reactive compound that can be used in a variety of chemical reactions.
Scientific Research Applications
Pharmacology
6-Nitroquinolin-2-amine: is a quinoline derivative, which is a class of compounds known for their broad spectrum of pharmacological activities. Quinoline and its derivatives are considered privileged structures in drug discovery due to their interaction with various biological targets such as proteins, receptors, and enzymes . They have been associated with a range of bio-responses including anticancer , antioxidant , anti-inflammatory , antimalarial , anti-SARS-CoV-2 , and antituberculosis activities .
Industrial Chemistry
In the realm of industrial chemistry, quinoline compounds like 6-Nitroquinolin-2-amine play a significant role. They serve as vital scaffolds for leads in drug discovery and contribute to the field of medicinal chemistry . Their chemical reactivity is similar to benzene and pyridine ring systems, making them suitable for nucleophilic and electrophilic substitution reactions, which are fundamental in chemical synthesis .
Medicinal Chemistry
6-Nitroquinolin-2-amine: is part of the quinoline motifs that are essential in several pharmacologically active heterocyclic compounds. These motifs are present in various therapeutic agents and FDA-approved drugs . The compound’s derivatives are being explored for their medicinal importance, including their potential in creating compounds with wide-ranging pharmacological activities .
Drug Discovery
The quinoline core of 6-Nitroquinolin-2-amine has received considerable attention as a template in drug design. It’s been involved in the development of novel drug candidates, with recent advances in chemistry and therapeutic potential highlighting its substantial efficacies for future drug development .
Biochemistry
In biochemistry, 6-Nitroquinolin-2-amine and its derivatives are used to study the interaction of small molecules with biological targets. This interaction is crucial for understanding the mode of action of drugs and developing new therapeutic agents . The compound’s derivatives have been evaluated for anticancer properties and molecular docking studies, providing insights into their potential as A549 cell line inhibitors .
Organic Synthesis
6-Nitroquinolin-2-amine: finds applications in organic synthesis, where it can be used as a building block for constructing complex molecules. Its derivatives are synthesized through various functionalization reactions and transformations, contributing to the development of pharmaceuticals, agrochemicals, and natural products .
properties
IUPAC Name |
6-nitroquinolin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-9-4-1-6-5-7(12(13)14)2-3-8(6)11-9/h1-5H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWOBEUJEJNYOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)N)C=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475715 | |
Record name | 6-nitroquinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60475715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitroquinolin-2-amine | |
CAS RN |
49609-07-6 | |
Record name | 6-nitroquinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60475715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-nitroquinolin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.